![molecular formula C6H12ClNO B573014 2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1363381-78-5](/img/structure/B573014.png)
2-Oxaspiro[3.3]heptan-6-amine hydrochloride
Overview
Description
2-Oxaspiro[33]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions to form the spirocyclic structure . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxaspiro[3.3]heptan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
2-Oxaspiro[3.3]heptan-6-amine hydrochloride serves as a valuable building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules: The compound can be employed as a reagent in various organic reactions, allowing for the creation of complex chemical structures.
- Functionalization: Its unique structure enables nucleophilic substitution reactions to introduce different functional groups, enhancing its versatility in synthetic chemistry .
Biology
Research indicates that this compound exhibits significant biological activities:
- Enzyme Modulation: It has been shown to interact with specific enzymes, potentially acting as an inhibitor or activator, which could influence metabolic pathways.
- Neuropharmacological Effects: Studies suggest that it may modulate neurotransmitter receptors, indicating potential applications in treating neurological disorders such as Parkinson's disease and other neurodegenerative conditions .
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Drug Development: It is investigated as a precursor for developing new pharmaceuticals, including inhibitors for epidermal growth factor receptor kinases associated with cancer treatment and leucine-rich repeat kinase 2 inhibitors for Parkinson's disease .
- Antimicrobial Properties: Preliminary studies have indicated antimicrobial effects against various pathogens, suggesting its potential use in antibiotic development .
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals: Its unique chemical properties make it suitable for synthesizing specialty chemicals and materials used across different industries .
Study on Enzyme Interaction
Researchers investigated the binding affinity of this compound with enzymes involved in metabolic pathways. Results indicated effective inhibition of enzyme activity, suggesting applications in metabolic disorders.
Neuropharmacological Assessment
A study examined the effects on neurotransmitter receptors, revealing modulation of receptor activity that could benefit neurodegenerative diseases.
Antimicrobial Testing
The compound was tested against several bacterial strains, demonstrating notable antimicrobial activity and warranting further exploration for potential antibiotic development.
Summary Table of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemistry | Building block for complex molecules | Versatile in organic synthesis |
Biology | Enzyme modulation; Neuropharmacological effects | Potential treatment for neurological disorders |
Medicine | Drug development (EGFR inhibitors) | Promising antimicrobial properties |
Industry | Production of specialty chemicals | Unique chemical properties enhance industrial applications |
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Oxaspiro[3.3]heptane: Lacks the amine group, making it less versatile in certain reactions.
6-Aminospiro[3.3]heptane: Similar structure but without the oxygen atom, affecting its reactivity and applications.
Uniqueness: 2-Oxaspiro[3.3]heptan-6-amine hydrochloride is unique due to its combination of a spirocyclic structure with both an oxygen and an amine group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research.
Biological Activity
2-Oxaspiro[3.3]heptan-6-amine hydrochloride (CAS No. 1523618-04-3) is a compound characterized by its unique spirocyclic structure, which consists of an oxirane ring fused to a cyclohexane framework. This distinctive architecture contributes to its potential utility in various chemical and pharmaceutical applications. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biomolecules, and potential therapeutic implications.
The molecular formula of this compound is , with a molecular weight of approximately 149.62 g/mol. The compound is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain stability.
Property | Value |
---|---|
Molecular Formula | C₆H₁₂ClNO |
Molecular Weight | 149.62 g/mol |
CAS Number | 1523618-04-3 |
Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating their activity and influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind selectively to certain receptors, influencing signal transduction processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
- Neuropharmacological Effects : Its interaction with neurotransmitter receptors points towards potential applications in treating neurological disorders.
- Cellular Modulation : The compound has shown promise in influencing cellular pathways, which could be leveraged for therapeutic purposes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Interaction :
- Researchers investigated the binding affinity of the compound with specific enzymes involved in metabolic pathways.
- Results indicated that it could effectively inhibit enzyme activity, suggesting potential applications in metabolic disorders.
-
Neuropharmacological Assessment :
- A study examined the effects of the compound on neurotransmitter receptors.
- Findings showed modulation of receptor activity, indicating possible benefits in neurodegenerative diseases.
-
Antimicrobial Testing :
- The compound was tested against several bacterial strains.
- Results demonstrated notable antimicrobial activity, warranting further exploration for potential antibiotic development.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Oxaspiro[3.3]heptane | Lacks amine group; less versatile | Limited biological activity |
6-Aminospiro[3.3]heptane | Similar structure without oxygen | Moderate reactivity |
This compound | Contains both oxygen and amine groups; versatile | Significant biological interactions |
Properties
IUPAC Name |
2-oxaspiro[3.3]heptan-6-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRDAQLBHZRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-04-3 | |
Record name | 2-Oxaspiro[3.3]heptan-6-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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